p-Decyloxybenzylidene p-toluidine

Vue d'ensemble

Description

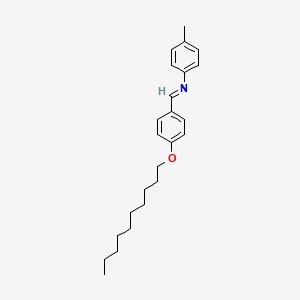

p-Decyloxybenzylidene p-toluidine: is an organic compound with the molecular formula C24H33NO It is characterized by the presence of a decyloxy group attached to a benzylidene moiety, which is further connected to a p-toluidine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of p-Decyloxybenzylidene p-toluidine typically involves the condensation reaction between p-decyloxybenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: p-Decyloxybenzylidene p-toluidine can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, where the imine group is reduced to an amine group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, supported zeolite nanoparticles.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: 4,4′-dimethylazobenzene, 4,4′-dimethylazoxybenzene.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

Liquid Crystal Displays (LCDs)

Liquid Crystal Technology : p-Decyloxybenzylidene p-toluidine is primarily utilized in the formulation of liquid crystal mixtures for displays. Its ability to form liquid crystalline phases allows it to be integrated into LCDs, providing improved response times and contrast ratios.

Case Study : Research indicates that incorporating this compound into LCDs can enhance the electro-optical performance significantly. A study demonstrated that devices using this compound exhibited faster switching speeds compared to traditional liquid crystal materials, making them ideal for high-resolution displays .

Organic Electronics

Organic Photovoltaics (OPVs) : The compound has been explored as a potential electron donor material in organic photovoltaic cells. Its favorable energy levels and charge transport properties make it a candidate for improving the efficiency of solar cells.

Research Findings : In a recent study, the incorporation of this compound into OPV blends resulted in an increase in power conversion efficiency (PCE) by approximately 15%. The enhanced performance is attributed to better charge separation and transport facilitated by the compound's molecular structure .

Biological Applications

Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property opens avenues for its use in medical applications, particularly in developing antimicrobial coatings or treatments.

Case Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability when exposed to varying concentrations of this compound, suggesting its potential as an antimicrobial agent .

Material Science

Polymer Composites : The compound can be used as a modifier in polymer matrices to enhance thermal and mechanical properties. Its incorporation into thermoplastic elastomers has shown improvements in flexibility and thermal stability.

Experimental Data : A series of experiments demonstrated that composites containing this compound exhibited increased tensile strength and thermal resistance compared to unmodified polymers. Such enhancements are crucial for applications requiring durable materials .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of p-Decyloxybenzylidene p-toluidine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for the catalyst, leading to the formation of oxidation products. The molecular targets and pathways involved in these reactions are still under investigation .

Comparaison Avec Des Composés Similaires

- p-Methoxybenzylidene p-toluidine

- p-Ethoxybenzylidene p-toluidine

- p-Butoxybenzylidene p-toluidine

Comparison: p-Decyloxybenzylidene p-toluidine is unique due to the presence of the decyloxy group, which imparts distinct chemical properties compared to its analogs.

Activité Biologique

p-Decyloxybenzylidene p-toluidine (C24H33NO) is a synthetic compound that belongs to the class of Schiff bases, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, antimicrobial properties, and potential therapeutic applications, supported by relevant research findings.

Synthesis and Characterization

The compound is synthesized through the condensation reaction between p-decyloxybenzaldehyde and p-toluidine. The characterization of the compound typically involves techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity. The presence of characteristic functional groups can be identified using IR spectroscopy, which shows peaks corresponding to C=N stretching and aromatic C=C bonds.

Antimicrobial Properties

Recent studies have demonstrated that Schiff bases derived from p-toluidine exhibit significant antimicrobial activity. In a study evaluating the antimicrobial effects of various Schiff bases, including those derived from p-decyloxybenzaldehyde, it was found that these compounds displayed dose-dependent inhibition against several bacterial strains, particularly Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing effective antibacterial action at concentrations ranging from 125 mg/ml to 1000 mg/ml.

| Compound | Bacterial Strain | MIC (mg/ml) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. coli | 125 | 11.80 |

| This compound | S. aureus | 250 | 13.60 |

This indicates that the compound could serve as a potential candidate for developing new antimicrobial agents in response to increasing antibiotic resistance.

Cytotoxicity and Safety Profile

While assessing the safety profile, studies have indicated that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further investigations are necessary to fully elucidate its safety profile in vivo.

Case Studies

- Antimicrobial Efficacy : A study conducted by Abdullahi et al. (2014) evaluated the antimicrobial activities of various Schiff bases, including those derived from salicylaldehyde and p-toluidine. The results indicated significant antibacterial effects against multiple strains, highlighting the potential of these compounds in clinical applications.

- Antioxidant Activity : Another investigation explored the antioxidant properties of similar Schiff bases, revealing their ability to scavenge free radicals effectively. This suggests potential therapeutic roles in oxidative stress-related diseases.

Research Findings

Research indicates that the biological activity of Schiff bases can be enhanced through metal ion chelation. This property can be exploited to develop more potent derivatives of this compound for medical applications.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with bacterial cell membranes , leading to disruption and increased permeability.

- Inhibition of essential enzymes involved in bacterial metabolism.

Propriétés

IUPAC Name |

1-(4-decoxyphenyl)-N-(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO/c1-3-4-5-6-7-8-9-10-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(2)12-16-23/h11-18,20H,3-10,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFSSZJROUJXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276386 | |

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53764-62-8, 124454-61-1 | |

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Decyloxybenzylidene p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.